Dihexyl succinate

Description

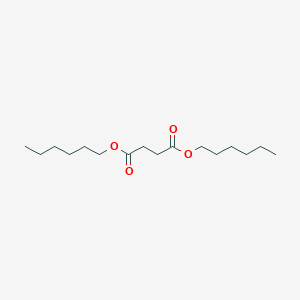

Structure

3D Structure

Properties

CAS No. |

15805-75-1 |

|---|---|

Molecular Formula |

C16H30O4 |

Molecular Weight |

286.41 g/mol |

IUPAC Name |

dihexyl butanedioate |

InChI |

InChI=1S/C16H30O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h3-14H2,1-2H3 |

InChI Key |

XEYHWMQDXTVNJW-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)CCC(=O)OCCCCCC |

Canonical SMILES |

CCCCCCOC(=O)CCC(=O)OCCCCCC |

Other CAS No. |

15805-75-1 |

Origin of Product |

United States |

Polymer Science and Material Applications Research of Dihexyl Succinate

Dihexyl Succinate (B1194679) as a Bio-based Plasticizer for Polymeric Systems

The quest for environmentally friendly and non-toxic additives in polymer formulations has propelled research into bio-based plasticizers. Dihexyl succinate (DHS), derived from the fermentation of biomass, has emerged as a promising candidate. researchgate.net Its efficacy as a plasticizer is attributed to its molecular structure, which allows it to effectively reduce the intermolecular forces between polymer chains, thereby increasing flexibility.

Application in Poly(vinyl chloride) (PVC) Formulations

Dihexyl succinate has been extensively studied as a plasticizer for poly(vinyl chloride) (PVC), one of the most widely used but inherently rigid polymers. researchgate.netkinampark.com Research indicates that DHS can effectively plasticize PVC, with some studies suggesting its performance is comparable or even superior to that of conventional phthalate (B1215562) plasticizers like dioctyl phthalate (DOP). researchgate.netsci-hub.se The addition of DHS to PVC formulations has been shown to significantly lower the glass transition temperature (Tg), a key indicator of plasticization. researchgate.net Studies have shown that succinates with longer alkoxy chains, such as dihexyl succinate, are more efficient at plasticizing PVC than those with shorter chains. sci-hub.se

Comparative Studies with Conventional Phthalate Plasticizers

A significant body of research focuses on comparing the performance of dihexyl succinate with traditional phthalate plasticizers, particularly di(2-ethylhexyl) phthalate (DEHP), which has faced scrutiny due to health and environmental concerns. researchgate.netmcgill.caresearchgate.net

Studies have demonstrated that dihexyl succinate can be as effective, and in some cases more effective, than DEHP in plasticizing PVC. mcgill.camdpi.com For instance, research has shown that dihexyl succinate blends can achieve a lower storage modulus (G'), indicating a softer material, compared to DEHP blends. mdpi.com Furthermore, succinate-based plasticizers have shown the potential for improved tensile properties and reduced migration into organic media compared to DEHP. researchgate.net

Table 1: Comparative Performance of Dihexyl Succinate (DHS) and Dioctyl Phthalate (DOP) in PVC

| Property | Dihexyl Succinate (DHS) | Dioctyl Phthalate (DOP) | Source(s) |

| Plasticizing Efficiency | Similar or higher than DOP | Standard | sci-hub.semdpi.com |

| Glass Transition Temp. (Tg) Reduction | Significant reduction, comparable to or greater than DOP | Standard reduction | researchgate.net |

| Storage Modulus (G') | Lower G' values, indicating a softer material | Higher G' values | mdpi.com |

| Tensile Strength | Can be improved compared to DOP | Standard | researchgate.net |

Investigation of Plasticizer Efficiency in Polymer Blends

The effectiveness of a plasticizer is not limited to its interaction with a single polymer but also extends to its performance in polymer blends. Research has explored the use of dihexyl succinate in various polymer blend formulations to optimize material properties. The efficiency of succinate diesters as plasticizers has been found to correlate with the length of their alkoxy groups. researchgate.net For both succinate and maleate (B1232345) blends, plasticizer effectiveness generally increases with the length of the side-chain. mdpi.com

Blending with Other Plasticizers and Synergistic Effects

To fine-tune the properties of plasticized materials and potentially reduce costs, dihexyl succinate is often blended with other plasticizers. mdpi.com Research has shown that mixtures of higher molecular weight succinate diesters with lower molecular weight ones can be more effective at plasticizing PVC compared to using the individual succinate plasticizers alone. researchgate.net This suggests a synergistic effect where the combination of different plasticizers leads to enhanced performance. For example, blending dihexyl succinate with other bio-based plasticizers like epoxidized soybean oil (ESBO) has been investigated to improve properties such as migration resistance. mdpi.com The concept of synergistic effects, where the interaction between two materials is enhanced by a third component, has been applied to plasticizers within a polymer matrix. researchgate.net

Intermolecular Interactions in Polymer-Dihexyl Succinate Systems

The compatibility and efficiency of a plasticizer are fundamentally governed by the intermolecular interactions between the plasticizer and the polymer molecules. Understanding these interactions is crucial for designing effective and stable plasticized systems.

Spectroscopic Analysis of Polymer-Plasticizer Compatibility

Spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are valuable tools for probing the interactions between polymers and plasticizers. mcgill.ca In the case of PVC plasticized with succinate esters, a shift in the carbonyl absorbance peak of the ester to a lower frequency is observed. researchgate.net This shift indicates a physicochemical interaction between the plasticizer and the PVC, which can reduce the inter-chain attractions within the polymer, leading to increased free volume and greater mobility of the polymer segments. researchgate.net The compatibility between a polymer and a plasticizer can also be estimated using indicators like the Flory-Huggins interaction parameter. mcgill.canih.gov

Influence of Alkyl Chain Length on Polymer Interaction

The effectiveness of dialkyl succinates as plasticizers in polymer matrices, particularly in polyvinyl chloride (PVC), is significantly influenced by the length of their alkyl chains. mdpi.comsci-hub.se Research has demonstrated a direct correlation between the increasing length of these alkoxy chains and the efficiency of the plasticizer, up to a certain saturation point. mdpi.comresearchgate.net

Studies comparing a series of succinate esters have provided detailed insights into this structure-property relationship. For instance, succinates with longer alkyl chains, such as dihexyl succinate (DHS) and dioctyl succinate (DOS), have been shown to be more efficient in plasticizing PVC on a mass percent basis than traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP). sci-hub.se In contrast, succinates with shorter alkyl chains, like diethyl succinate (DES) and dibutyl succinate (DBS), require higher concentrations to achieve a comparable level of plasticization. mdpi.comsci-hub.seresearchgate.net

Investigations into the glass transition temperatures (Tg) of PVC blends further illustrate this trend. The Tg of PVC plasticized with DOS and DHS was found to be significantly lower than that of PVC plasticized with DEHP at a lower mass percentage. researchgate.net This indicates a superior plasticizing efficiency for the longer-chain succinates. Erythropel et al. studied the effect of alkyl chain length from n-ethyl to n-octyl and identified dihexyl succinate as an optimal plasticizer for PVC. mdpi.com It represents a balance between the favorable plasticization properties of longer-chain molecules and the enhanced biodegradability associated with shorter-chain molecules. mdpi.com The alkyl chain length has been found to have a more significant effect on plasticizer performance than the central part of the molecule. mcgill.ca

| Succinate Ester | Alkyl Chain Length | Relative Plasticizing Efficiency in PVC | Key Research Finding | Source |

|---|---|---|---|---|

| Diethyl Succinate (DES) | C2 | Lower | Requires higher concentrations for effective plasticization compared to longer chains. | mdpi.comresearchgate.net |

| Dibutyl Succinate (DBS) | C4 | Moderate | Less efficient than DHS and DOS on a mass percent basis. | mdpi.comresearchgate.net |

| Dihexyl Succinate (DHS) | C6 | High | Considered an optimal balance between plasticizing effectiveness and biodegradability. More efficient than DEHP at lower concentrations. | mdpi.comresearchgate.netmcgill.ca |

| Dioctyl Succinate (DOS) | C8 | High | Demonstrates high plasticizing efficiency, significantly lowering the glass transition temperature of PVC. | sci-hub.seresearchgate.net |

Research on Performance Aspects in Polymer Matrices

Analysis of Rheological Behavior of Plasticized Polymers

The rheological properties of polymer blends are critical for predicting their behavior during processing. mdpi.com Studies on PVC plasticized with dihexyl succinate reveal its significant impact on the viscoelastic response of the material. When compared with the conventional plasticizer DEHP and the commercial non-phthalate alternative di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), dihexyl succinate demonstrates a highly effective reduction in the storage modulus (G'). mdpi.comresearchgate.net This indicates that DHS imparts greater softness and flexibility to the material. mdpi.com

Research applying time-temperature superposition to examine the viscoelastic profiles of PVC blends found that an optimal linear alkyl chain length of six to eight carbons produced the softest materials for both succinate and maleate blends, as indicated by the lowest G' values. mdpi.com Specifically, dihexyl succinate was identified as the most effective among the tested succinates in reducing the storage modulus. mdpi.comresearchgate.net The rheological behavior of PVC plasticized with succinates suggests that they are viable replacements for DEHP, offering comparable or superior processing and rheological performance. mdpi.combac-lac.gc.ca

Characterization of Thermomechanical Response of Polymer Blends

The incorporation of dihexyl succinate into polymer matrices leads to significant changes in their thermomechanical properties. A primary indicator of plasticizer effectiveness is the reduction of the polymer's glass transition temperature (Tg). Research shows that dihexyl succinate is highly effective at lowering the Tg of PVC. researchgate.net LeCaptain et al. used differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) to confirm the compatibility and plasticizing effect of DHS in PVC, noting a significant depression in Tg. google.com

In terms of mechanical properties, PVC blends plasticized with succinate esters exhibit performance comparable to or, in some cases, better than those plasticized with DEHP. mdpi.comdntb.gov.ua For a PVC blend with 50 parts per hundred rubber (PHR) of a succinate-based plasticizer, the tensile strength was approximately 19 MPa, with an elongation at break of around 250%. mdpi.comdntb.gov.ua Studies have shown that while increasing the alkyl chain length in succinate molecules generally leads to a softer material, there is an optimal range. mdpi.comresearchgate.net For linear succinate diesters, the most significant improvements in tensile properties were observed for plasticizers with alkyl chains containing between four and seven carbons. researchgate.net

| Property | PVC with Dihexyl Succinate (DHS) | PVC with Dioctyl Succinate (DOS) | PVC with DEHP (Reference) | Source |

|---|---|---|---|---|

| Glass Transition Temperature (Tg) | Significantly lower than DEHP-plasticized PVC at equivalent mass %. | Significantly lower than DEHP-plasticized PVC at equivalent mass %. | Reference Value | researchgate.net |

| Tensile Strength | ~19 MPa | Comparable to DHS | Comparable to succinates | mdpi.comdntb.gov.ua |

| Elongation at Break | ~250% | Comparable to DHS | Comparable to succinates | mdpi.comdntb.gov.ua |

| Hardness | Reduced compared to DEHP | Reduced compared to DEHP | Reference Value | mcgill.ca |

Studies on Migration Resistance of Dihexyl Succinate from Polymers

A critical performance aspect for plasticizers is their permanence within the polymer matrix, as migration can lead to a loss of flexibility and raise environmental concerns. researchgate.netmcgill.ca Succinate esters, including dihexyl succinate, have been investigated as alternatives to phthalates due to their potential for improved migration resistance. mdpi.com The presence of ester groups in their structure is thought to reduce the tendency to migrate from the polymer. researchgate.netresearchgate.net

Studies have shown that plasticizers based on succinic acid can exhibit excellent resistance to leaching. mdpi.comdntb.gov.ua In some cases, the migration test results for synthesized succinate ester mixtures were significantly lower than for DEHP. mdpi.comdntb.gov.ua While longer alkyl chains in plasticizers can improve compatibility and efficiency, there is a trade-off with migration resistance, as very high molecular weight can sometimes lead to exudation. mcgill.ca However, compared to many traditional plasticizers, succinates like DHS generally show favorable migration characteristics. researchgate.net Research has indicated that poly(hexane succinate) (PHS) demonstrates good plasticizing properties along with good migration resistance in PVC. mdpi.com

Exploration of Dihexyl Succinate in Emerging Material Applications

Research in Advanced Polymer Formulations

Dihexyl succinate is being explored for use in various advanced polymer formulations, driven by the demand for sustainable and non-toxic materials. mdpi.comresearchgate.net Its bio-based origin from the fermentation of biomass makes it an attractive component for creating "green" plastics. researchgate.net

One area of emerging application is in biodegradable polymer compositions. A patent application describes a blend of polyhydroxybutyrate (B1163853) and poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) with thermoplastic starch that uses dihexyl succinate and dihexyl sodium sulfosuccinate (B1259242) as compatibilizers. google.com These compatibilizers are added in amounts of 0.5-35 wt% to improve the properties of the final biodegradable blend. google.com

Furthermore, research is extending beyond PVC to include the use of succinate-based plasticizers in bioplastics like polylactic acid (PLA) and poly(butylene succinate) (PBS). mcgill.camdpi.com The goal is to develop fully sustainable materials by combining bio-based polymers with green plasticizers. mcgill.ca Mixtures of succinate diesters have also been investigated, with findings suggesting that blending higher-molecular-weight succinates with lower-molecular-weight ones, such as DHS, can be more effective for plasticizing PVC than using a single succinate plasticizer alone. mdpi.comresearchgate.net This synergistic effect opens up new possibilities for optimizing cost and performance in advanced PVC compounds. mdpi.com

Investigation in Specialized Industrial Material Contexts

The investigation of dihexyl succinate in specialized industrial materials has primarily centered on its application as a bio-based plasticizer, particularly for poly(vinyl chloride) (PVC). researchgate.net Research in this area is largely driven by the need to find effective, safer, and more environmentally friendly alternatives to traditional phthalate plasticizers, which have faced increasing regulatory scrutiny due to health and environmental concerns. mdpi.commcgill.ca Dihexyl succinate has emerged as a promising candidate within the family of succinate esters, which are noted for being bio-based, biodegradable, and potentially sustainable replacements for phthalates. researchgate.netmcgill.ca

Detailed research has focused on understanding the structure-property relationships of succinate esters when blended with PVC. mcgill.ca Studies investigating a series of bio-based succinate esters with varying alkyl chain lengths—including diethyl succinate, dibutyl succinate, dihexyl succinate (DHS), and others—have sought to optimize plasticizing efficiency. mdpi.com In one such comparative study, DHS was identified as an excellent PVC plasticizer, striking a balance between the properties favorable for plasticization, typically seen in longer alkyl chain molecules, and those favorable for biodegradation, which is more efficient with shorter chain molecules. mdpi.com

Further investigations into the material performance of PVC plasticized with these "green" compounds have utilized advanced analytical techniques, such as time–temperature superposition rheology, to understand their behavior during processing at elevated temperatures. mdpi.com These studies are crucial for predicting industrial performance and confirming the viability of these alternatives. mdpi.com

Detailed Research Findings

One of the key areas of investigation is the viscoelastic response of PVC-plasticizer blends, which determines the material's flexibility and processability. mdpi.com The storage modulus (G′) and viscous modulus (G″) are critical parameters, where lower values indicate a softer, more effectively plasticized material. mdpi.com

The table below summarizes the comparative rheological properties of PVC blends containing different plasticizers, illustrating the effectiveness of Dihexyl Succinate.

Table 1: Comparative Rheological Properties of Plasticized PVC Blends

| Plasticizer (35 wt% in PVC) | Key Finding | Rheological Impact vs. DEHP | Source |

|---|---|---|---|

| Dihexyl Succinate (DHS) | Exhibited the most effective reduction of the storage modulus (G′). | Softer material (Lower G′ and G″). | mdpi.com |

| Di(2-ethylhexyl) phthalate (DEHP) | Standard phthalate plasticizer used as a benchmark for comparison. | Benchmark | mdpi.com |

| Diethyl Succinate (DES) | Showed an equivalent elastic response (G′) but a higher viscous modulus (G″). | Similar stiffness, higher viscosity. | mdpi.com |

These findings underscore the potential of dihexyl succinate as a high-performance, viable replacement for DEHP in specialized industrial applications, offering comparable or superior processing and rheological performance with a more favorable environmental profile. mdpi.com

Environmental Impact and Sustainable Chemistry Research of Dihexyl Succinate

Biodegradation Pathways of Succinate (B1194679) Esters

Succinate esters are recognized for their favorable biodegradation characteristics, which stand in contrast to many conventional plasticizers that persist in the environment. mcgill.caresearchgate.net Research indicates that these compounds can be readily broken down by microorganisms, preventing long-term accumulation and associated ecological risks. researchgate.netresearchgate.net

The primary mechanism for the biodegradation of succinate esters in the environment is enzymatic hydrolysis. mdpi.comresearchgate.net This process is carried out by a variety of microorganisms, including bacteria and fungi, which secrete extracellular enzymes such as lipases, cutinases, and esterases. mdpi.comnih.govnih.gov These enzymes catalyze the cleavage of the ester bonds within the succinate molecule.

The degradation process typically follows these key steps:

Surface Attack : Extracellular hydrolase enzymes produced by microorganisms initially attack the surface of the polymer or ester. mdpi.comaps.org

Ester Bond Cleavage : The enzymes nucleophilically attack the ester linkage, breaking it down into its constituent parts: succinic acid and the corresponding alcohol (in this case, hexanol). mdpi.comresearchgate.netnih.gov

Metabolic Uptake : The resulting smaller molecules, succinic acid and hexanol, are water-soluble and can be assimilated by microorganisms. mdpi.com

Mineralization : Inside the microbial cells, these compounds are further metabolized through pathways like the tricarboxylic acid (TCA) cycle, ultimately being converted into carbon dioxide, water, and biomass. mdpi.comnih.gov

This enzymatic process is considered a gentler and more energy-efficient degradation pathway compared to chemical recycling methods. sciepublish.com The degradation of polyesters like poly(butylene succinate) (PBS) is often initiated by abiotic hydrolysis, which reduces the molecular weight, making the polymer more accessible to subsequent enzymatic action. mdpi.commdpi.com

Alkyl Chain Length : Studies on poly(alkylene succinate)s have shown that the length of the methylene (B1212753) group chain between ester linkages affects degradation rates. For instance, polyesters derived from C6 diols, like poly(hexylene succinate) (PHS), have been observed to degrade faster than those from C4 (PBS) or C2 (poly(ethylene succinate), PES) diols. nih.gov This suggests that a higher density of ester groups or specific chain lengths can impact enzyme accessibility and efficiency. Research on succinate plasticizers with varying linear side chains (from n-ethyl to n-octyl) demonstrated that all were rapidly broken down by the soil bacterium Rhodococcus rhodocrous. researchgate.net

Substituents : The introduction of bulky substituents on the succinate molecule can impede biodegradation. For example, a succinate with a large cyclohexyl substituent showed a poorer degradation rate compared to its linear counterparts. researchgate.net

Crystallinity : For polymeric succinates, crystallinity is a critical factor. Enzymatic degradation typically occurs more readily in the amorphous (non-crystalline) regions of the polymer. nih.govresearchgate.net Lower crystallinity generally leads to a higher rate of biodegradation because the polymer chains are less tightly packed, allowing for better access by microbial enzymes. researchgate.netwitpress.com

Hydrophilicity-Hydrophobicity Balance : The balance between hydrophilic and hydrophobic characteristics on the surface of the ester can also influence the rate of enzymatic degradation. nih.gov

| Structural Factor | Influence on Biodegradation Rate | Example/Observation | Reference |

|---|---|---|---|

| Alkyl Chain Length | Longer methylene chains between ester groups can increase degradation rates in polyesters. | The degradation rate of poly(alkylene succinate)s follows the order: PHS (C6) > PBS (C4) > PES (C2). | nih.gov |

| Molecular Geometry | The spatial arrangement (e.g., cis vs. trans isomers) of the diacid component affects degradation. | Diesters with a cis orientation (like maleates) biodegrade more slowly than trans isomers (fumarates) or saturated analogues (succinates). | researchgate.net |

| Bulky Substituents | The presence of large side groups hinders enzymatic attack, slowing degradation. | Introduction of a cyclohexyl substituent on a succinate molecule resulted in a poorer degradation rate. | researchgate.net |

| Crystallinity | Lower crystallinity leads to faster biodegradation. | The higher degradation rate of poly(propylene succinate) compared to PES and PBS was attributed to its lower crystallinity. | researchgate.netwitpress.com |

A significant driver for the adoption of succinate esters is their superior biodegradability compared to traditional petroleum-based plasticizers, most notably phthalate (B1215562) esters like di(2-ethylhexyl) phthalate (DEHP).

Persistence : DEHP is a well-documented environmental contaminant known for its poor biodegradability and persistence in soil, water, and air. mcgill.caresearchgate.net Its stable and toxic metabolites, such as mono(2-ethylhexyl) phthalate (MEHP), also pose environmental and health risks. researchgate.net

Biodegradation Rate : In stark contrast, succinate diesters are designed to be readily biodegradable. mcgill.ca Studies have consistently shown that saturated diesters like succinates exhibit much better biodegradation characteristics than DEHP. researchgate.net For example, the common soil bacterium Rhodococcus rhodocrous was found to rapidly break down a range of unsubstituted succinates, utilizing the breakdown products as a carbon source without the accumulation of stable, harmful metabolites. researchgate.netresearchgate.net

Structural Comparison : The slow biodegradation of DEHP has been linked to its molecular geometry. Research comparing diesters of maleic acid (a cis-isomer), fumaric acid (a trans-isomer), and succinic acid (a saturated analogue) found that the cis-orientation, which is also present in DEHP, resulted in slower biodegradation rates. researchgate.net The saturated and more flexible structure of succinates appears to be more amenable to enzymatic attack.

| Characteristic | Succinate Esters (e.g., Dihexyl Succinate) | Petroleum-based Esters (e.g., DEHP) | Reference |

|---|---|---|---|

| Biodegradability | Rapidly and readily biodegradable. | Poorly biodegradable, persists in the environment. | mcgill.caresearchgate.net |

| Metabolites | Generally do not form stable, toxic metabolites. Breakdown products are used as a carbon source by microbes. | Forms stable and toxic metabolites (e.g., MEHP) that also persist. | researchgate.netresearchgate.net |

| Environmental Fate | Not expected to persist or bioaccumulate. | Ubiquitous environmental contaminant found in soil, water, and air. | mcgill.caresearchgate.net |

Environmental Fate Studies of Dihexyl Succinate

The environmental fate of a chemical describes its transport, transformation, and ultimate destination in the environment. For dihexyl succinate, studies indicate a low potential for persistence, largely due to its susceptibility to biological and chemical degradation processes.

In contrast, petroleum-based phthalates like DEHP are known to be recalcitrant in soil due to poor bioavailability, with one study showing only 10% degradation after 70 days. researchgate.net The favorable biodegradation profile of succinates means they are not expected to persist and accumulate in environmental media in the same way as their phthalate counterparts. mcgill.caresearchgate.net

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a key abiotic degradation pathway for esters in the environment. mdpi.com For polyesters, hydrolysis can be the initial step that reduces molecular weight, paving the way for enzymatic degradation. mdpi.commdpi.com The rate of hydrolysis is dependent on environmental factors such as pH and temperature. mdpi.com

Principles of Green Chemistry in Dihexyl Succinate Lifecycle

The lifecycle of dihexyl succinate, from the origin of its chemical precursors to its ultimate fate in the environment, can be evaluated through the lens of green chemistry principles. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For dihexyl succinate, this involves a focus on renewable feedstocks, efficient and low-waste synthesis, and designing the molecule for biodegradability.

Sustainable Sourcing of Precursors

The primary precursors for the synthesis of dihexyl succinate are succinic acid and 1-hexanol (B41254). The application of green chemistry principles begins with the sustainable sourcing of these starting materials, moving away from traditional petrochemical routes towards bio-based alternatives. mdpi.comnih.govacs.org

Succinic Acid:

Traditionally, succinic acid is produced through the catalytic hydrogenation of maleic acid or maleic anhydride (B1165640), which are derived from petroleum. researchgate.net However, significant research has focused on producing succinic acid from renewable resources, positioning it as a key platform chemical in a bio-based economy. researchgate.netnrel.govmdpi.com

Bio-based succinic acid is primarily produced via the fermentation of carbohydrates. researchgate.netacs.org Various microorganisms, including Actinobacillus succinogenes, Mannheimia succiniciproducens, and genetically engineered Escherichia coli and Corynebacterium glutamicum, have been studied for their ability to produce succinic acid from sugars like glucose and sucrose. researchgate.netmdpi.com Lignocellulosic biomass, an abundant and non-food renewable resource, is also a promising feedstock. mdpi.comresearchgate.net This biomass, composed of cellulose (B213188), hemicellulose, and lignin, can be hydrolyzed to release fermentable sugars. mdpi.comresearchgate.net

Another sustainable route involves the chemocatalytic conversion of bio-based platform chemicals. For instance, tartaric acid, a byproduct of the wine industry, can be converted to succinic acid through hydrodeoxygenation (HDO). acs.org A method using iodine as a catalyst and methyl isobutyl ketone (MIBK) as both a hydrogen donor and solvent has achieved an 85% yield of succinic acid from tartaric acid. acs.org

The transition to bio-based succinic acid is not only a move towards renewable feedstocks but also offers the potential for a reduced carbon footprint compared to petrochemical production. researchgate.netcore.ac.uk

1-Hexanol:

While much of the focus has been on bio-succinic acid, the sustainability of dihexyl succinate also depends on the sourcing of 1-hexanol. Conventionally, 1-hexanol is produced from petroleum. However, research is exploring bio-based production routes. For example, 3-octanol (B1198278) has been extracted from peppermint oil for use in the synthesis of esters. ijfmr.com Efforts are underway to develop microbial fermentation processes to produce medium-chain alcohols like 1-hexanol from renewable feedstocks, which would further enhance the green profile of dihexyl succinate.

| Production Route | Feedstock | Process Highlights | Key Advantages | Reference |

|---|---|---|---|---|

| Petrochemical | n-butane (via maleic anhydride) | Catalytic hydrogenation | Established, high-purity product | researchgate.net |

| Fermentation | Glucose, Sucrose, Biomass | Microbial conversion (e.g., A. succinogenes, engineered E. coli) | Utilizes renewable resources, potential for lower GHG emissions | researchgate.netmdpi.comresearchgate.net |

| Chemo-catalysis | Tartaric Acid | Catalytic transfer hydrogenation with iodine catalyst | Valorization of agro-industrial waste streams | acs.org |

Waste Minimization in Synthesis and Application

The principle of waste prevention is a cornerstone of green chemistry, aiming to design syntheses that minimize or eliminate the formation of byproducts. nih.govacs.orgresearchgate.net In the context of dihexyl succinate, this applies primarily to the esterification reaction between succinic acid and 1-hexanol.

The conventional synthesis of esters often involves high temperatures and catalysts that can be difficult to separate from the product, sometimes leading to waste streams. mdpi.com Research has focused on developing more efficient and cleaner catalytic systems.

One promising approach is the use of acidic ionic liquids as both catalysts and solvents. mdpi.com A study on the synthesis of dialkyl succinates demonstrated high yields (99%) and selectivities (>99%) under mild conditions (70–80 °C) using a triethylamine-based ionic liquid. A key advantage of this system is the formation of a two-phase liquid-liquid system, where the ester product is immiscible with the ionic liquid. This phenomenon shifts the reaction equilibrium towards the product and simplifies its isolation. mdpi.com Crucially, the ionic liquid catalyst could be recycled up to ten times without a significant loss in activity, drastically reducing waste. mdpi.com

Other catalytic methods have also been explored. For instance, di-n-butyl succinate was synthesized with a 98.5% yield using an acid-activated bentonite (B74815) catalyst. mdpi.com The synthesis of di(2-ethylhexyl) succinate has been achieved with a 97% yield using a heterogeneous nano-SO₄²⁻/TiO₂ catalyst. mdpi.com These methods, while effective, may require more energy-intensive conditions compared to the ionic liquid approach. mdpi.com

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to waste minimization. Esterification reactions, in which water is the only byproduct, are inherently high in atom economy. The primary challenge and source of waste often lie in the purification of the product and the disposal or recycling of the catalyst. nih.gov Therefore, utilizing recyclable, heterogeneous, or biphasic catalytic systems is a key strategy for sustainable ester production. mdpi.comnih.gov

| Catalyst System | Succinate Ester | Reaction Conditions | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| Triethylamine-based Ionic Liquid | Di-n-butyl succinate, Di(2-ethylhexyl) succinate | 70-80 °C | 99% | Recyclable catalyst, biphasic system simplifies product isolation | mdpi.com |

| Nano-SO₄²⁻/TiO₂ | Di(2-ethylhexyl) succinate | 160 °C, 120 min | 97% | Heterogeneous catalyst | mdpi.com |

| Acid-activated Bentonite | Di-n-butyl succinate | 130 °C, 180 min | 98.5% | Heterogeneous catalyst | mdpi.com |

| Candida Antarctica lipase (B570770) B | Di(2-ethylhexyl)adipate | 50 °C, 180 min | ~100% | Enzymatic catalysis, mild conditions | mdpi.com |

Design for Environmental Benevolence

A critical principle of green chemistry is designing chemical products that are not only functional but also have minimal negative impact on the environment. mdpi.com This includes designing for degradation, ensuring that after their useful life, the molecules break down into innocuous substances rather than persisting in the environment. mdpi.comacs.org

Dihexyl succinate is designed for environmental benevolence, primarily through its biodegradability. mcgill.camdpi.com As an aliphatic polyester (B1180765), its ester linkages are susceptible to hydrolysis, which is often the initial step in biodegradation, mediated by enzymes produced by microorganisms. acs.orgspecificpolymers.com This structural feature makes succinate esters, including dihexyl succinate, promising biodegradable alternatives to persistent pollutants like certain phthalate plasticizers, such as di(2-ethylhexyl) phthalate (DEHP). mcgill.camdpi.comresearchgate.net

Research has shown that the biodegradability of succinate esters is influenced by their molecular structure, particularly the length of the alcohol (alkyl) chains. mcgill.caresearchgate.net Studies on the biodegradation of a series of unsubstituted succinate diesters (from diethyl to dioctyl) by the soil bacterium Rhodococcus rhodocrous found that all were rapidly broken down without the accumulation of stable, potentially harmful metabolites. researchgate.net The common degradation pathway involves the initial hydrolysis of the ester bonds to form succinic acid and the corresponding alcohol (1-hexanol in this case), both of which can be further metabolized by microorganisms as carbon sources. researchgate.net

The biodegradability of dihexyl succinate contrasts sharply with that of DEHP, which is known to be poorly biodegraded and can form persistent and toxic metabolites. researchgate.net The inherent biodegradability of succinate esters means they are less likely to bioaccumulate and pose a lower risk to ecosystems. mcgill.canih.gov This makes them suitable for applications where environmental release is a concern, such as in lubricants or as plasticizers in materials like PVC. mcgill.camdpi.comabb.com

| Compound | Chemical Family | Biodegradation Profile | Key Structural Feature for Degradation | Reference |

|---|---|---|---|---|

| Dihexyl Succinate | Aliphatic Diester | Readily biodegradable by common soil bacteria. researchgate.net Metabolites (succinic acid, 1-hexanol) are used as a carbon source. researchgate.net | Hydrolyzable ester bonds and linear alkyl chains. acs.orgresearchgate.net | mcgill.caresearchgate.net |

| Di(2-ethylhexyl) phthalate (DEHP) | Aromatic Diester (Phthalate) | Poorly biodegraded, can form persistent and toxic metabolites. researchgate.net | Aromatic ring structure and branched alkyl chain can hinder enzymatic attack. | researchgate.net |

| Di-n-butyl succinate | Aliphatic Diester | Rapidly broken down by Rhodococcus rhodocrous. researchgate.net | Hydrolyzable ester bonds and linear alkyl chains. acs.orgresearchgate.net | researchgate.net |

| Di-n-octyl succinate | Aliphatic Diester | Rapidly broken down by Rhodococcus rhodocrous. researchgate.net | Hydrolyzable ester bonds and linear alkyl chains. acs.orgresearchgate.net | researchgate.net |

Advanced Characterization and Analytical Research Methodologies for Succinate Esters

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are essential for separating and quantifying the components of a mixture, making them indispensable for assessing the purity and composition of dihexyl succinate (B1194679).

Gas chromatography is a powerful technique for analyzing volatile compounds like dihexyl succinate. In a typical GC analysis, the sample is vaporized and injected into a chromatographic column. An inert carrier gas, such as helium or nitrogen, carries the sample through the column, which contains a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile (gas) and stationary phases.

For succinate diesters, GC is frequently used to monitor the progress of esterification reactions and to determine the purity of the final product. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. In the synthesis of dihexyl succinate through the esterification of succinic acid with hexanol, GC can be employed to quantify the disappearance of the reactants and the appearance of the dihexyl succinate product.

Table 1: Representative GC Parameters for Succinate Ester Analysis

| Parameter | Value/Description |

| Column | Capillary column (e.g., HP-5, DB-1) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Oven Temperature Program | Initial temperature of 100°C, ramped to 250°C at 10°C/min |

This table represents typical starting parameters and may require optimization for specific applications.

While GC is suitable for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of less volatile or thermally labile compounds. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation mechanism is based on the analyte's interaction with the stationary and mobile phases.

The development of HPLC methods for succinate esters often involves reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. A UV detector is commonly used for detection if the analyte possesses a chromophore. For compounds like dihexyl succinate that lack a strong UV chromophore, a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be employed. HPLC is particularly useful for analyzing reaction mixtures that may contain non-volatile starting materials or byproducts.

Spectroscopic Approaches for Structural Elucidation of Succinate Diesters

Spectroscopic techniques are crucial for determining the molecular structure of newly synthesized compounds like dihexyl succinate.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used for the structural confirmation of succinate diesters.

In the ¹H NMR spectrum of dihexyl succinate, specific signals correspond to the different types of protons in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values provide a complete picture of the proton environment.

Table 2: Predicted ¹H NMR Chemical Shifts for Dihexyl Succinate

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (hexyl chain) | ~0.9 | Triplet |

| (CH₂)₄ (hexyl chain) | ~1.3-1.6 | Multiplet |

| O-CH₂ (hexyl chain) | ~4.0 | Triplet |

| O=C-CH₂ (succinate) | ~2.6 | Singlet |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum of dihexyl succinate confirm the presence of the carbonyl carbon of the ester, the carbons of the succinate backbone, and the carbons of the hexyl chains.

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

For dihexyl succinate, the FT-IR spectrum will show characteristic absorption bands that confirm its structure. The most prominent peak will be the strong C=O stretching vibration of the ester functional group, typically appearing in the region of 1730-1750 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester group and the C-H stretching and bending vibrations of the alkyl chains.

Table 3: Key FT-IR Absorption Bands for Dihexyl Succinate

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1730 - 1750 | Strong |

| C-O Stretch (Ester) | 1150 - 1250 | Strong |

| C-H Stretch (Alkyl) | 2850 - 2960 | Medium-Strong |

| C-H Bend (Alkyl) | 1375 - 1465 | Medium |

Thermal Analysis Techniques in Polymer-Dihexyl Succinate Systems

Thermal analysis techniques are used to study the physical properties of a substance as a function of temperature. When dihexyl succinate is used as a plasticizer in polymer systems, its effect on the thermal properties of the polymer is of great interest.

DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). The addition of dihexyl succinate to a polymer typically lowers the glass transition temperature, indicating an increase in the flexibility and processability of the polymer. DSC is a key tool for quantifying the plasticizing effect of dihexyl succinate on various polymer matrices.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a principal thermoanalytical technique used to investigate the thermal transitions of a material as a function of temperature. researchgate.netwikipedia.org It measures the difference in heat flow required to increase the temperature of a sample and a reference, providing insights into physical phenomena such as melting, crystallization, and glass transitions. nih.govtorontech.com In the study of succinate esters like dihexyl succinate, DSC is instrumental in determining their behavior at different temperatures, which is particularly relevant for applications such as plasticizers in polymers. anhuisunsingchem.comgoogle.com

Research on the plasticizing effects of succinate esters in Poly(vinyl chloride) (PVC) has utilized DSC to evaluate their performance. The glass transition temperature (Tg) is a critical parameter, as a lower Tg indicates more effective plasticization. Studies have shown that dihexyl succinate is an effective plasticizer, significantly lowering the Tg of PVC. mcgill.ca For instance, investigations into various bio-based plasticizers have demonstrated that dihexyl succinate provides comparable or enhanced performance over traditional plasticizers. mcgill.canih.gov The alkyl chain length of the succinate ester has a notable effect on plasticizer performance; effectiveness generally improves from C2 to C6 side chains. mcgill.ca

DSC analysis of various poly(alkylene succinate)s shows that their glass transition temperatures tend to decrease as the number of methylene (B1212753) groups in the diol component increases. mdpi.com While specific DSC data for pure dihexyl succinate is not always detailed in isolation, its effect on polymer blends is well-documented. For example, in PVC blends, the introduction of dihexyl succinate leads to a marked reduction in the glass transition temperature, indicating good compatibility and plasticizing efficiency. google.commcgill.ca

Table 1: Illustrative DSC Data for Succinate Ester Blends

| Material | Parameter | Observation | Reference |

|---|---|---|---|

| PVC / Dihexyl Succinate Blend | Glass Transition Temperature (Tg) | Significantly lowered compared to pure PVC, indicating effective plasticization. | mcgill.ca |

| Poly(alkylene succinate)s | Glass Transition Temperature (Tg) | Values decrease with increasing length of the diol's methylene chain. | mdpi.com |

| Poly(propylene succinate) | Melting Temperature (Tm) | The introduction of more methylene units in the di-acid component lowers the Tm. | jocpr.com |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. wikipedia.org This technique is fundamental for determining the thermal stability and decomposition characteristics of materials. torontech.comopenaccessjournals.com For succinate esters, TGA provides crucial data on their upper service temperature and decomposition pathways, which is vital for their use in applications requiring thermal durability, such as plasticizers and solvents. cymitquimica.com

Studies on various succinate-based compounds reveal that they generally possess high thermal stability. mdpi.comcymitquimica.com For instance, TGA of poly(alkylene succinate)s has shown that these materials are thermally stable, with decomposition typically beginning at temperatures well above 200°C and maximum decomposition rates occurring at temperatures between 420°C and 430°C. mdpi.commdpi.com The thermal stability of imidazoline/dimethyl succinate hybrids has been reported to be up to 200–208°C in an inert atmosphere. mdpi.com

The thermal decomposition of succinate esters often proceeds via mechanisms like β-hydrogen bond scission. mdpi.com TGA curves for these compounds typically show a single major weight loss stage in an inert atmosphere, corresponding to the primary decomposition of the ester. researchgate.net The onset temperature of decomposition is a key indicator of thermal stability.

Table 2: TGA Data for Selected Succinate-Based Materials

| Material | Decomposition Onset (T5%) | Maximum Decomposition Temperature (Tmax) | Atmosphere | Reference |

|---|---|---|---|---|

| Imidazoline/dimethyl succinate hybrids | 200–208 °C | - | Inert | mdpi.com |

| Imidazoline/dimethyl succinate hybrids | 191–197 °C | - | Oxidizing | mdpi.com |

| Poly(alkylene succinate)s | >300 °C | 420-430 °C | - | mdpi.com |

| Polybutylene succinate | >300 °C | - | Nitrogen | sciepub.com |

Validation Protocols for Analytical Methods in Succinate Ester Research

The quantitative analysis of succinate esters in various matrices requires robust and reliable analytical methods. Validation of these methods is essential to ensure the accuracy, precision, and reproducibility of the results. Protocols for method validation are typically based on guidelines from the International Conference on Harmonisation (ICH) and involve assessing several key performance parameters. asianpubs.org Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of succinate esters. nih.govnih.gov

A typical validation protocol for an analytical method for succinate esters includes the following elements:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scholarsresearchlibrary.com

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. scholarsresearchlibrary.com For instance, a method for Metoprolol Succinate was found to be linear over a concentration range of 5 µg/ml to 25 µg/ml with a correlation coefficient of 0.9993. scholarsresearchlibrary.com

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. scholarsresearchlibrary.com It is often determined by recovery studies at different concentration levels. For example, a validated method for armillarisin succinate ester showed a mean recovery of 97.2-105.3%. nih.gov

Precision: This parameter expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision). scholarsresearchlibrary.com A validated method for an armillarisin succinate ester demonstrated an intra- and inter-day precision ranging from 1.98% to 4.06%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov For methylprednisolone (B1676475) hemisuccinate, the LOQ was determined to be 13.61 µg/mL. nih.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net Variations can include changes in mobile phase pH, column temperature, or flow rate. asianpubs.orgresearchgate.net

These validation protocols ensure that the analytical methods used in succinate ester research are suitable for their intended purpose, providing reliable data for quality control, stability studies, and research and development. scholarsresearchlibrary.com

Computational and Theoretical Chemistry Studies of Dihexyl Succinate

Molecular Modeling of Dihexyl Succinate (B1194679) Interactions with Polymers

Molecular modeling, particularly molecular dynamics (MD) simulations, is a computational method used to simulate the physical movements of atoms and molecules. It is instrumental in studying the interactions between plasticizers like dihexyl succinate and polymer matrices, providing insights that are crucial for designing and optimizing plasticized polymer blends.

All-atom molecular dynamics (MD) simulations are employed to investigate the interactions between polymers and plasticizers at their interface. nih.gov These simulations can model the formation of excipient-API (Active Pharmaceutical Ingredient) complexes, which can reduce the aggregation of the API. nih.gov In the context of dihexyl succinate, MD simulations can elucidate how the plasticizer molecules arrange themselves at the interface between polymer chains, such as in Poly(vinyl chloride) (PVC) or blends of polylactide (PLA) and poly(butylene succinate) (PBS). rsc.org

Simulations can reveal the formation of a "gel-like" phase as the concentration of an excipient containing succinate groups increases. nih.gov The diffusivity of other molecules within this phase is significantly reduced. nih.gov For polymer blends, MD simulations are used to calculate the interfacial tension between the polymer phases. The introduction of a compatibilizer, which can be structurally similar to a plasticizer, has been shown to reduce this interfacial tension, indicating improved mixing between the polymer components. rsc.org For instance, in PLA/PBS blends, diblock copolymers were found to be most effective at reducing interfacial tension and promoting miscibility. rsc.org The study of these interfacial properties is critical for understanding how dihexyl succinate improves the compatibility and processing of polymer blends. nih.govmdpi.com

Molecular dynamics simulations are a practical and effective approach for predicting the bulk properties of polymer-plasticizer blends, offering a way to screen potential candidates before engaging in time- and resource-intensive experimental testing. acs.org These simulations can predict key performance indicators such as the glass transition temperature (T_g), mechanical properties (e.g., Young's modulus, shear modulus), and migration properties (e.g., diffusion coefficients). acs.orgresearchgate.net

The plasticizing effect is often evaluated by the reduction in T_g. MD simulations model this by calculating the specific volume of the polymer-plasticizer blend at different temperatures. The T_g is identified as the point where the slope of the specific volume versus temperature curve changes. mdpi.com For succinate-based plasticizers, studies have shown they can lower the T_g of PVC more effectively than some traditional phthalate (B1215562) plasticizers. acs.org

Simulations also provide insights into the mechanisms behind these properties. For example, the fractional free volume (FFV) of the blend can be calculated. A higher FFV, often created by the flexible alkyl chains of the plasticizer, allows for greater polymer chain mobility, resulting in a lower T_g and reduced stiffness (lower Young's modulus). acs.orgmdpi.com Studies on succinate esters have indicated that those with longer alkoxy side chains, such as diheptyl succinate (a close analog to dihexyl succinate), are particularly effective at reducing the Young's modulus of PVC. acs.org

The compatibility of the plasticizer with the polymer can be predicted by calculating solubility parameters and interaction energies between the plasticizer and polymer molecules. mdpi.com A smaller difference in solubility parameters suggests better miscibility. mdpi.com

Table 1: Properties of PVC-Plasticizer Blends Predicted by Molecular Dynamics (MD) Simulations (Note: This table is illustrative, based on findings for similar bio-based plasticizers like Diheptyl Succinate (DHS) as direct data for dihexyl succinate was not available in the cited sources.)

| Property | Pure PVC (Simulated) | PVC + Plasticizer (Simulated) | Mechanism/Insight from Simulation |

| Glass Transition Temp. (T_g) | ~359 K mdpi.com | Significant reduction (e.g., to ~303 K) mdpi.com | Increased polymer chain mobility due to plasticizer presence. mdpi.com |

| Young's Modulus | High | Lowered effectively acs.org | Plasticizer increases free volume, allowing chains to move more easily under stress. acs.org |

| Fractional Free Volume (FFV) | Lower | Higher acs.org | Longer alkyl chains of succinates act as spacers, generating more free volume. acs.org |

| Plasticizer Diffusion | N/A | Can be calculated | Related to migration resistance; influenced by interactions with the polymer. acs.orgmdpi.com |

| Interaction Energy | N/A | Negative value indicates favorable interaction | Quantifies the strength of interaction between polymer and plasticizer. mdpi.com |

Quantum Chemical Investigations of Succinate Esters

Quantum chemical methods, especially Density Functional Theory (DFT), investigate the electronic structure of molecules. wikipedia.orgscispace.com These calculations provide fundamental insights into molecular properties, reactivity, and spectroscopy, complementing experimental findings. mdpi.com

DFT is a computational method used to investigate the electronic structure of many-body systems, making it a powerful tool for understanding molecules like dihexyl succinate. wikipedia.orgscispace.com DFT calculations can determine the optimized molecular geometry and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net For related fatty alkyl succinates, quantum chemical calculations have been used to explore their electronic structure and stability. researchgate.net

Other important electronic properties that can be calculated using DFT include:

Ionization Potential: The energy required to remove an electron, related to the HOMO energy. researchgate.netmdpi.com

Electron Affinity: The energy released when an electron is added, related to the LUMO energy.

Electronegativity, Chemical Hardness, and Electrophilicity Index: These global reactivity descriptors are calculated from HOMO and LUMO energies and help in understanding the reactive nature of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, prone to nucleophilic attack) and nucleophilic (negative potential, prone to electrophilic attack) sites. researchgate.net For an ester like dihexyl succinate, the carbonyl oxygens would be expected to be regions of negative potential, while the hydrogens on the alkyl chains would be areas of positive potential.

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and assignments. mdpi.comresearchgate.net

Vibrational Spectroscopy: DFT can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled by a factor to improve agreement with experimental results. This allows for precise assignment of the vibrational modes of the molecule, such as the characteristic C=O stretching of the ester groups and the C-H stretching and bending of the hexyl chains in dihexyl succinate.

NMR Spectroscopy: The gauge-invariant atomic orbital (GIAO) method, within the DFT framework, is used to calculate the nuclear magnetic resonance (NMR) isotropic chemical shifts (e.g., for ¹H and ¹³C). researchgate.net These theoretical predictions are invaluable for interpreting complex experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions and thus the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. researchgate.net

By correlating these computationally predicted spectra with experimental measurements, researchers can gain a high degree of confidence in the structural elucidation of succinate esters and their interaction products. ru.nl

Structure-Property Relationship Modeling for Succinate Plasticizers

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or physicochemical properties of compounds with a specific macroscopic property (e.g., plasticizing efficiency). mdpi.com These models are essential for the rational design of new molecules with desired characteristics.

For succinate-based plasticizers, a key structural feature is the length of the alkyl side chains (the "R" group in a R-OOC-(CH₂)₂-COO-R structure). mcgill.ca Research on succinate diesters as plasticizers for PVC has systematically investigated the relationship between the alkyl chain length and material performance. acs.orgmcgill.ca

Key findings from these studies include:

Effect on Glass Transition Temperature (T_g): Succinate plasticizers have been shown to be highly effective at lowering the T_g of PVC. acs.org

Effect on Mechanical Properties: The performance of the plasticized PVC, including tensile strength and surface hardness, is significantly impacted by the structure of the plasticizer. mcgill.ca Succinate plasticizers with longer alkoxy chains, such as diheptyl succinate, are more effective at reducing the Young's modulus compared to those with shorter chains. acs.org This is attributed to the greater free volume introduced by the longer, more flexible chains. acs.org

Leaching Resistance: The length of the side chains also influences the migration or leaching of the plasticizer from the polymer matrix. mcgill.ca

These relationships can be quantified in a QSPR model, which typically involves:

Data Collection: Gathering experimental data for a series of related compounds (e.g., succinate esters with different alkyl chains). nih.gov

Descriptor Calculation: Calculating numerical values (descriptors) that represent the molecular structure, such as chain length, molecular weight, or more complex topological or quantum chemical parameters. nih.gov

Model Building: Using statistical methods to build a mathematical equation that links the descriptors to the observed property (e.g., change in T_g). nih.gov

Such models allow for the in silico prediction of properties for new, unsynthesized succinate plasticizers, guiding chemists to prioritize the synthesis of the most promising candidates.

Elucidating the Role of Alkyl Chain Length in Performance

The performance of dialkyl succinates as plasticizers is intrinsically linked to the length of their linear alkyl side chains. Computational and experimental studies have systematically investigated this relationship, revealing an optimal chain length for achieving desired material properties.

Research demonstrates that as the alkyl chain length in the succinate molecule increases, a softer material is generally observed. mdpi.com Molecules with longer alkyl chains are thought to act as more effective spacers, creating more free volume in the polymer system and allowing for greater movement of polymer chains. mdpi.com A series of bio-based succinate esters, including diethyl succinate (DES), dibutyl succinate (DBS), dihexyl succinate (DHS), and dioctyl succinate (DOS), were mixed with PVC to study their plasticizing effects. researchgate.net The results indicated that the glass transition temperatures (Tgs) of PVC plasticized with DOS and DHS were significantly lower than that of PVC plasticized with the common phthalate DEHP, even at a lower mass percentage. researchgate.net

Specifically, dihexyl succinate (DHS) has been identified as a highly effective plasticizer within this family. mdpi.commdpi.com In one study comparing succinates of varying alkyl chain lengths, DHS exhibited the most effective reduction of the storage modulus (G'), a measure of the material's stiffness. mdpi.com This suggests superior performance in softening PVC compared to other succinates and even the industry-standard DEHP under the studied conditions. mdpi.com The optimal performance is often a balance; while longer chains enhance plasticization efficiency by reducing the glass transition temperature (Tg) more effectively, excessively long chains can lead to decreased compatibility with the polymer matrix. researchgate.netresearchgate.net

Studies have found that an optimal linear alkyl chain length of six to eight carbons produces PVC blends with the lowest storage modulus (G') values for succinates. mdpi.com This makes dihexyl succinate a prime candidate for replacing traditional phthalate plasticizers. mdpi.com The effectiveness of succinate plasticizers generally increases with the length of the alkoxy chains up to a certain point, after which saturation is reached. mdpi.com For instance, one investigation found di-n-heptyl succinate to be an effective, green, and biodegradable PVC plasticizer. mdpi.com The central chain length of the plasticizer molecule has been shown to have the greatest impact on performance metrics such as glass transition temperature, tensile properties, and surface hardness. mcgill.camcgill.ca

| Plasticizer | Alkyl Chain Length | Effect on Glass Transition Temperature (Tg) | Performance Notes |

| Diethyl Succinate (DES) | 2 Carbons | Similar trend in lowering Tg as DEHP researchgate.net | Effective at higher concentrations mdpi.com |

| Dibutyl Succinate (DBS) | 4 Carbons | Similar trend in lowering Tg as DEHP researchgate.net | Effective at higher concentrations mdpi.com |

| Dihexyl Succinate (DHS) | 6 Carbons | Significantly lower Tg than DEHP at lower mass % researchgate.net | Found to be the best PVC plasticizer, balancing performance and biodegradation mdpi.com |

| Dioctyl Succinate (DOS) | 8 Carbons | Significantly lower Tg than DEHP at lower mass % researchgate.net | Longer chains are efficient at reducing Tg researchgate.net |

Theoretical Approaches to Plasticization Mechanisms

The mechanisms by which plasticizers like dihexyl succinate impart flexibility to polymers are explained by several widely accepted theories. rsc.org These theories, while not mutually exclusive, describe the molecular-level phenomena from different perspectives. Computational methods, particularly molecular dynamics (MD) simulations, are increasingly used to validate these theories and provide a visual understanding of the plasticization process. mdpi.commdpi.com

The Lubricity Theory: This was one of the earliest theories and proposes that plasticizers act as molecular lubricants. mdpi.comrsc.org They are thought to position themselves between the long polymer chains, reducing the intermolecular friction and allowing the chains to slide past one another more easily when a force is applied. rsc.org This increased mobility results in a softer, more flexible material. mdpi.com

The Gel Theory: An extension of the lubricity theory, the gel theory suggests that plasticizers work by disrupting the polymer's three-dimensional network or gel-like structure. rsc.org In a rigid polymer like unplasticized PVC, polymer chains are held together by intermolecular forces (like van der Waals forces). rsc.org The plasticizer molecules, having polar and non-polar regions, can solvate these chains. The polar part of the plasticizer molecule attaches to the polymer, while the non-polar part shields the polymer chains from each other, breaking the polymer-polymer interactions and replacing them with weaker polymer-plasticizer interactions. mdpi.com This disruption of the rigid polymer network leads to increased flexibility.

Future Research Directions and Emerging Paradigms for Dihexyl Succinate

Development of Novel Dihexyl Succinate (B1194679) Derivatives

The development of novel derivatives of dihexyl succinate is a primary focus of current research, aimed at fine-tuning properties for specific applications and improving performance. Scientists are exploring a range of bio-based succinate esters by varying the length and branching of the alcohol side chains to modulate their effectiveness as plasticizers.

Research has systematically investigated a series of succinate esters, including diethyl succinate (DES), dibutyl succinate (DBS), dihexyl succinate (DHS), and diethylhexyl succinate (DEHS), among others. mdpi.com Studies indicate that the plasticizing efficiency in polymers like PVC increases with the length of the alkoxy chains. mdpi.com For instance, dihexyl succinate has been identified as an excellent compromise, balancing the favorable plasticization properties of longer-chain molecules with the enhanced biodegradability of shorter-chain molecules. mdpi.com

Further innovation has led to the design of "green" plasticizers such as di-heptyl succinate (DHPS) and di-octyl succinate (DOS) as potential replacements for traditional phthalates. nih.gov These derivatives are not only derived from renewable resources but are also being evaluated for their biocompatibility, particularly for use in sensitive applications like medical devices. nih.gov The reactivity of the core succinate ester structure allows for various modifications, including transesterification, where the hexyl group is exchanged for another alcohol, creating a diverse library of potential compounds.

| Derivative Name | Abbreviation | Alkyl Chain Length | Key Research Finding |

|---|---|---|---|

| Diethyl Succinate | DES | C2 | Effective plasticizer at higher concentrations. |

| Dibutyl Succinate | DBS | C4 | Effective plasticizer at higher concentrations. |

| Dihexyl Succinate | DHS | C6 | Considered an optimal balance between plasticizing efficiency and biodegradability. |

| Di-heptyl Succinate | DHPS | C7 | Promising non-toxic, biocompatible plasticizer for medical applications. |

| Di(2-ethylhexyl) Succinate | DEHS | C8 (branched) | Shows high plasticization efficiency, comparable to or better than some phthalates. |

| Dioctyl Succinate | DOS | C8 (linear) | Effective plasticizer with properties similar to or better than phthalate (B1215562) esters. |

| Didecyl Succinate | DDS | C10 | Used in mixtures to optimize physical properties of PVC. |

| Didodecyl Succinate | DDoDS | C12 | Used in mixtures to optimize physical properties of PVC. |

Integration into Advanced Composite Materials

Dihexyl succinate and its related compounds are being actively integrated into advanced composite materials, primarily as environmentally friendly plasticizers. Succinate-based plasticizers are most commonly used with poly(vinyl chloride) (PVC) but are also compatible with a range of other polymers, including polyacrylates, polyvinyl acetate (B1210297), polyolefins, polyurethanes, and natural rubber. mdpi.com

When incorporated into PVC, succinate esters with linear side chains of four to eight carbons, such as dihexyl succinate, have demonstrated plasticizing effectiveness comparable to the commercial phthalate DEHP and the alternative DINCH. mdpi.com In some cases, they have even improved the mechanical properties of the final material. mdpi.com The use of bio-based succinic acid, such as BIOSUCCINIUM®, combined with alcohols like 2-ethylhexyl alcohol to create di-(2-ethylhexyl)-succinate (DEHS), allows for phthalate-free plasticizers that provide excellent low-temperature flexibility in PVC compounds. roquette.com

Research into poly (butylene succinate) (PBS), a biodegradable polyester (B1180765) derived from succinic acid, highlights the potential for creating sustainable woody-like composites when blended with micro cellulose (B213188) (MCC). nih.govresearchgate.net While this involves a polymer made from succinic acid rather than dihexyl succinate as an additive, it underscores the versatility of the succinate backbone in creating advanced, bio-based materials. The modification of the filler or the polymer matrix can enhance dispersion and compatibility, leading to significant improvements in the composite's mechanical properties, such as a 4.5-fold increase in Young's modulus compared to the neat polymer. nih.gov

Cross-Disciplinary Research Initiatives

The development and application of dihexyl succinate are fostering significant cross-disciplinary research initiatives, bridging materials science with environmental science and medicine. A key driver for this collaboration is the need to replace potentially harmful phthalate plasticizers with safer, biocompatible alternatives, especially in consumer products and medical devices. nih.gov

One prominent example of such an initiative involves evaluating the biological impact of leachable plasticizers from medical equipment. A study compared the effects of traditional phthalates like DEHP with newer alternatives, including di-heptyl succinate (DHPS) and di-octyl succinate (DOS), on recovery after cardiac surgery in a mouse model. nih.gov The results suggested that exposure to DEHP impaired recovery in male mice, whereas the succinate-based plasticizers did not show a similar negative impact. nih.gov This type of research, combining polymer chemistry with immunology and cardiology, is crucial for validating the safety of next-generation materials and demonstrates a clear trend towards integrating human health considerations directly into the design of new chemicals.

These initiatives highlight a paradigm shift where material performance is no longer the sole metric of success. The environmental fate, biodegradability, and human health impact of a compound like dihexyl succinate are now integral components of the research and development process, requiring close collaboration between chemists, biologists, toxicologists, and medical researchers.

Scaling-Up Sustainable Production Processes for Dihexyl Succinate

A critical area of research is the scaling-up of sustainable production processes for dihexyl succinate, focusing on both the bio-based sourcing of the precursor, succinic acid, and the efficiency of the esterification reaction.

The foundation of "green" dihexyl succinate is the production of bio-succinic acid. Traditionally derived from petroleum-based feedstocks like benzene (B151609) or butane, succinic acid can now be produced through the fermentation of renewable resources. mcgill.ca Companies like BioAmber have pioneered processes using microorganisms to convert sugars, such as glucose from wheat, into succinic acid. mcgill.ca The long-term goal is to utilize non-food agricultural and forestry waste, further enhancing the sustainability profile. mcgill.ca Techno-economic analyses have identified glycerol (B35011) (a byproduct of biodiesel production) and corn stover as highly promising feedstocks for cost-effective and environmentally friendly bio-succinic acid production. rsc.orgdtu.dk

For the subsequent conversion of succinic acid to dihexyl succinate, research has focused on developing greener catalytic processes. An innovative method utilizes Brønsted acidic ionic liquids as both the catalyst and the solvent for the esterification reaction. nih.govsemanticscholar.org This approach offers several advantages for industrial-scale production:

High Yields: The process achieves product yields of up to 99%. semanticscholar.org

Mild Conditions: The reaction occurs at relatively low temperatures (70–80 °C), reducing energy consumption. mdpi.comsemanticscholar.org

Catalyst Recyclability: The ionic liquid catalyst can be easily separated from the product and recycled more than ten times without losing activity. nih.govsemanticscholar.org

Reduced Waste: This method avoids the use of conventional toxic acids and minimizes harmful waste streams. nih.govsemanticscholar.org

| Process Step | Conventional Method | Sustainable/Emerging Method | Key Advantages of Sustainable Method |

|---|---|---|---|

| Succinic Acid Feedstock | Petroleum (e.g., benzene, butane) | Bio-fermentation (e.g., glucose, glycerol) | Renewable source, reduced carbon footprint. |

| Esterification Catalyst | Conventional mineral acids (e.g., sulfuric acid) | Acidic Ionic Liquids, Heterogeneous Catalysts | Recyclable, less corrosive, reduced waste. |

| Reaction Temperature | Often high (e.g., 160 °C with some catalysts) | Mild (70-80 °C) | Lower energy consumption. |

| Product Separation | Complex purification steps | Simple two-phase liquid-liquid separation | Simplified procedure, high purity. |

Life Cycle Assessment (LCA) Studies for Dihexyl Succinate-Based Materials

Life Cycle Assessment (LCA) is an essential tool for quantitatively evaluating the environmental credentials of dihexyl succinate and ensuring that a shift to bio-based materials results in a net environmental benefit. While comprehensive cradle-to-grave LCAs for dihexyl succinate itself are still emerging, numerous studies have focused on its critical precursor, bio-succinic acid.

These LCAs compare the environmental impact of producing succinic acid from biological feedstocks versus traditional fossil fuels across various categories. researchgate.net Key findings from these assessments include:

Global Warming Potential: Bio-based succinic acid consistently demonstrates a lower carbon footprint and outperforms its fossil-based equivalent in impact categories like Global Warming and Resource Depletion. dtu.dk This is a primary advantage, as the fermentation process can capture carbon dioxide. rsc.org

Trade-offs in Other Categories: The bio-based route can show higher impacts in other areas. For example, processes using corn as a feedstock may have a greater impact on land use. researchgate.netdtu.dk The choice of feedstock is critical; production from sugarcane in Brazil or from glycerol shows a more favorable environmental profile compared to corn-based processes typical in Europe and the United States. rsc.orgresearchgate.net

Researchers advocate for a tiered Life Cycle based Alternatives Assessment (LCAA) framework when substituting chemicals. lifecycleinitiative.org This approach involves a progressive analysis, from an initial risk screening during the product's use phase to a full assessment of the chemical supply chain and product life cycle impacts. lifecycleinitiative.org Such a framework is crucial for making informed decisions and avoiding unintended environmental trade-offs when replacing conventional materials with dihexyl succinate-based alternatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for dihexyl succinate, and how can reaction conditions be systematically optimized?